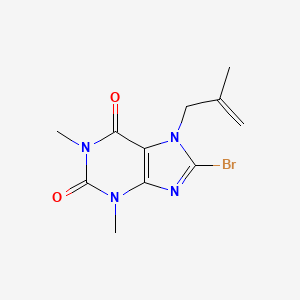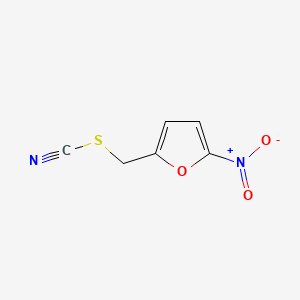
8-bromo-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a 2-methylprop-2-en-1-yl group attached to the purine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Brom-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purin-2,6-dion umfasst typischerweise die folgenden Schritte:
Methylierung: Die Methylgruppen werden durch Methylierungsreaktionen eingeführt, die häufig Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Kaliumcarbonat verwenden.
Alkylierung: Die 2-Methylprop-2-en-1-yl-Gruppe wird durch Alkylierungsreaktionen eingeführt, typischerweise unter Verwendung eines geeigneten Alkylhalogenids in Gegenwart einer starken Base.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Bromierungs-, Methylierungs- und Alkylierungsprozesse umfassen, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, die häufig Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwenden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion bestimmter funktioneller Gruppen führt.
Substitution: Das Bromatom in der Verbindung kann durch nucleophile Substitutionsreaktionen mit anderen Gruppen substituiert werden, wobei Reagenzien wie Natriumazid oder Kaliumcyanid verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Natriumazid in Dimethylformamid (DMF) bei erhöhten Temperaturen.
Hauptprodukte
Oxidation: Bildung oxidierter Purinderivate.
Reduktion: Bildung reduzierter Purinderivate.
Substitution: Bildung substituierter Purinderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
8-Brom-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purin-2,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich seiner Auswirkungen auf zelluläre Prozesse und Enzyminhibition.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, wie entzündungshemmender oder krebshemmender Aktivität.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 8-Brom-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Bromatom und andere funktionelle Gruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, der Modulation ihrer Aktivität und der Induktion verschiedener biologischer Effekte. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 8-bromo-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Koffein: 1,3,7-Trimethylxanthin, ein bekanntes Stimulans.
Theobromin: 3,7-Dimethylxanthin, in Kakao und Schokolade enthalten.
Theophyllin: 1,3-Dimethylxanthin, bei Atemwegserkrankungen eingesetzt.
Einzigartigkeit
8-Brom-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purin-2,6-dion ist aufgrund des Vorhandenseins des Bromatoms und der 2-Methylprop-2-en-1-yl-Gruppe einzigartig, die im Vergleich zu anderen Purinderivaten unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C11H13BrN4O2 |
|---|---|
Molekulargewicht |
313.15 g/mol |
IUPAC-Name |
8-bromo-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C11H13BrN4O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h1,5H2,2-4H3 |
InChI-Schlüssel |
OCCJWVCYMKSUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide](/img/structure/B11979304.png)
![2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11979308.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11979312.png)




![Methyl (2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979342.png)
![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979343.png)

![5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979355.png)
![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)


